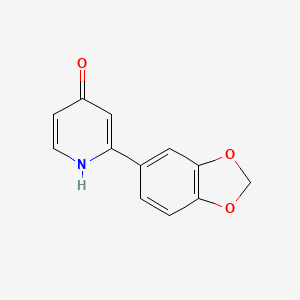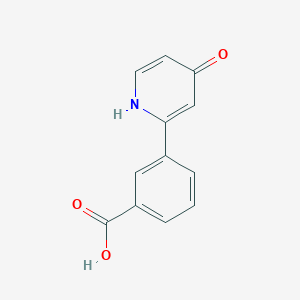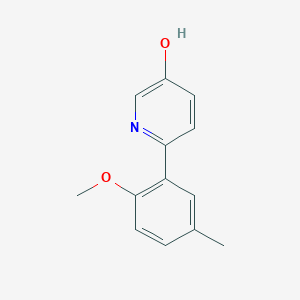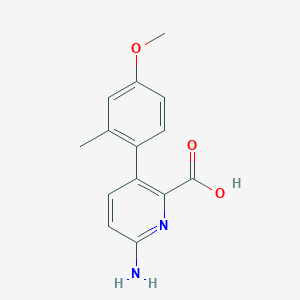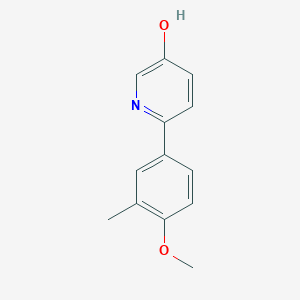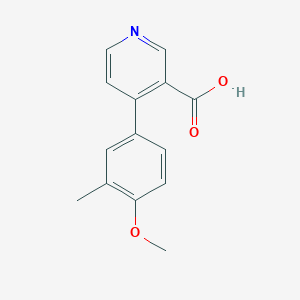
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, also known as 3-EAPA, is a synthetic organic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-EAPA has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation.
Aplicaciones Científicas De Investigación
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. It has also been studied for its ability to inhibit bacterial growth and as a potential treatment for Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. It is also believed to act as an anti-inflammatory agent, an anti-cancer agent, and an inhibitor of cell growth and proliferation.
Biochemical and Physiological Effects
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to inhibit the growth of several types of cancer cells, including colon, breast, and prostate cancer cells. It has also been shown to inhibit the growth of bacteria, including E. coli and S. aureus. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to reduce inflammation and to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be isolated by recrystallization from aqueous ethanol. However, one of the major limitations of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its lack of selectivity, as it has been shown to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.
Direcciones Futuras
The potential applications of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% are numerous, and further research is needed to determine its efficacy in the treatment of various diseases and conditions. Future research should focus on its potential as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. In addition, further research should be conducted to determine its potential as a treatment for Alzheimer’s disease and its ability to inhibit bacterial growth. Finally, further research should be conducted to determine the selectivity of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% and its potential to act as an inhibitor of specific enzymes.
Métodos De Síntesis
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is synthesized by a multi-step reaction, beginning with the reaction of 3-ethoxyphenylacetic acid with 2-chloro-1-methylpyrrolidine to form 3-ethoxyphenyl-2-chloropyrrolidine. This compound is then reacted with 6-amino-1-methylpyrrolidine to form the desired product, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%. The reaction is typically carried out in anhydrous dimethylformamide (DMF) and the product is isolated by recrystallization from aqueous ethanol.
Propiedades
IUPAC Name |
6-amino-3-(3-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSBIXRGHUIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

